![molecular formula C10H10N2O B7723286 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820845-85-0](/img/structure/B7723286.png)
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on the specific compound. For example, 2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carbaldehyde is a light yellow solid .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . For instance, Moraski and co-workers reported a set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showing in vitro anti-TB activity against replicating and non-replicating MDR and XDR .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives are also being developed for their anticancer properties . The unique chemical structure of these compounds allows them to interact with various biological targets, making them potential candidates for cancer therapy .
Antileishmanial Agents
These compounds have shown significant potency against Leishmania, a parasitic disease . Their antileishmanial activity makes them a promising area of research for the development of new treatments .
Anticonvulsant Agents
Imidazo[1,2-a]pyridine derivatives have been studied for their anticonvulsant properties . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders .
Antimicrobial Agents
These compounds have demonstrated antimicrobial activity, making them potential candidates for the development of new antibiotics . Their ability to inhibit the growth of various microorganisms is a promising area of research .
Antiviral Agents
Imidazo[1,2-a]pyridine derivatives have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antidiabetic Agents
These compounds have also been studied for their antidiabetic properties . Their potential to regulate blood sugar levels makes them a promising area of research for the treatment of diabetes .
Proton Pump Inhibition
Imidazo[1,2-a]pyridine derivatives have shown activity as proton pump inhibitors . This makes them potential candidates for the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde are the bacteria causing tuberculosis (TB), including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . These bacteria are responsible for one of the most deadly infectious diseases worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It shows significant in vitro anti-TB activity against both replicating and non-replicating bacteria . The exact molecular interactions between the compound and its targets are still under investigation.
Biochemical Pathways
It is known that the compound exhibits its anti-tb activity by interfering with the bacteria’s ability to replicate
Result of Action
The result of the compound’s action is a significant reduction in bacterial growth, leading to the potential control and treatment of TB, including MDR-TB and XDR-TB . This makes 2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde a promising candidate for further development as an anti-TB drug.
Safety and Hazards
properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-4-3-5-12-9(6-13)8(2)11-10(7)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSJTOWNZKNLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374395 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
820245-85-0, 820845-85-0 | |
Record name | 2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 820845-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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